molecular formula C5H10N2O B11722808 2-cyclopropyl-N'-hydroxyethanimidamide

2-cyclopropyl-N'-hydroxyethanimidamide

Cat. No.: B11722808
M. Wt: 114.15 g/mol
InChI Key: DXMRZDCNKSWOHT-UHFFFAOYSA-N
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Description

2-cyclopropyl-N’-hydroxyethanimidamide is a chemical compound with the molecular formula C5H10N2O and a molecular weight of 114.15 g/mol . It is known for its unique structure, which includes a cyclopropyl group and a hydroxyethanimidamide moiety. This compound is used in various scientific research applications due to its interesting chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-cyclopropyl-N’-hydroxyethanimidamide typically involves the reaction of cyclopropylamine with ethyl formate, followed by hydrolysis and subsequent reaction with hydroxylamine . The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.

Industrial Production Methods

While specific industrial production methods for 2-cyclopropyl-N’-hydroxyethanimidamide are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to increase yield and purity, as well as implementing safety measures to handle the reactive intermediates and final product.

Chemical Reactions Analysis

Types of Reactions

2-cyclopropyl-N’-hydroxyethanimidamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.

    Reduction: Reduction reactions can convert the hydroxyethanimidamide moiety to amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the hydroxy group can be replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like alkyl halides. Reaction conditions may vary, but typically involve controlled temperatures and the use of appropriate solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitriles, while reduction can produce amines. Substitution reactions can lead to a variety of substituted ethanimidamides.

Scientific Research Applications

2-cyclopropyl-N’-hydroxyethanimidamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-cyclopropyl-N’-hydroxyethanimidamide involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes, affecting biochemical pathways and cellular processes. For example, it may inhibit enzymes involved in DNA replication or protein synthesis, leading to its potential antimicrobial or anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to 2-cyclopropyl-N’-hydroxyethanimidamide include:

Uniqueness

What sets 2-cyclopropyl-N’-hydroxyethanimidamide apart from these similar compounds is its specific structure, which includes a cyclopropyl group and a hydroxyethanimidamide moiety. This unique structure contributes to its distinct chemical properties and potential biological activities, making it a valuable compound for scientific research.

Properties

IUPAC Name

2-cyclopropyl-N'-hydroxyethanimidamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10N2O/c6-5(7-8)3-4-1-2-4/h4,8H,1-3H2,(H2,6,7)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXMRZDCNKSWOHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CC(=NO)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

114.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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